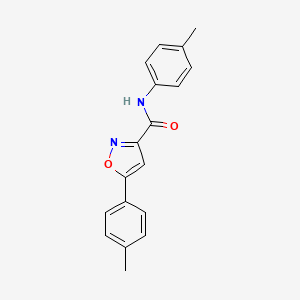![molecular formula C18H15ClN2OS B11372903 N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11372903.png)
N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with 2-phenyl-1,3-thiazole-4-carboxylic acid in the presence of a base, such as triethylamine, to form the desired acetamide derivative . The reaction is usually carried out in an organic solvent, such as dichloromethane, under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound is believed to inhibit bacterial and fungal growth by interfering with the biosynthesis of essential cellular components.
Anticancer Activity: It may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting cell proliferation through the disruption of key signaling pathways.
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but with a bromine atom instead of chlorine, showing different biological activities.
2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H15ClN2OS |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2OS/c19-15-8-6-13(7-9-15)11-20-17(22)10-16-12-23-18(21-16)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,20,22) |
InChI Key |
QKRIXKIWHKCKNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3,5-dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11372825.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11372832.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11372836.png)
![2-[1-(2-Nitrobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B11372849.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)propan-1-one](/img/structure/B11372857.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11372863.png)
![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(2-pentanyl)acetamide](/img/structure/B11372866.png)
![5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11372871.png)

![5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11372884.png)
![Methyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11372886.png)
methanone](/img/structure/B11372891.png)
![2-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11372894.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11372897.png)
